![molecular formula C21H27N3O3 B5668232 (4-methoxy-2-methylphenyl)[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B5668232.png)
(4-methoxy-2-methylphenyl)[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound appears to be of significant interest due to its complex structure and potential for various chemical reactions and properties. While specific literature directly addressing this compound is scarce, related research can provide insights into its synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursor molecules. A relevant process involves the reaction of 2,3-diaminopyridine with benzoylacetone in the presence of acetic acid, leading to the formation of compounds that exhibit antiproliferative activity against cancer cell lines (Liszkiewicz, 2002). This indicates the potential for synthesizing complex structures through strategic reactions.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as single crystal X-ray diffraction. For example, compounds synthesized from the reaction of diamines with aldehydes have had their structures confirmed through this method, demonstrating the importance of structural analysis in understanding the compound’s chemical behavior (Liszkiewicz, 2002).
Chemical Reactions and Properties
Chemical properties of a compound are directly influenced by its functional groups and molecular structure. For instance, acylation reactions involving specific acyl chlorides can lead to the formation of new amides and 1-acylpyrazole, indicating a route to diversify the chemical structure and potential utility of the base molecule (Arutjunyan et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can significantly affect a compound's applications. The molecular structure, particularly the arrangement of functional groups, plays a crucial role in these properties. Although specific data on the compound is not available, studies on similar compounds provide valuable insights. For example, the synthesis and crystalline structure of related compounds have been detailed, offering clues to their stability and reactivity (Guzei et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-methoxy-2-methylphenyl)-2-[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-13-18(27-3)5-6-19(15)20(21(25)26)24-10-4-9-23(11-12-24)17-7-8-22-16(2)14-17/h5-8,13-14,20H,4,9-12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMRKAQHCNUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCCN(CC2)C3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.